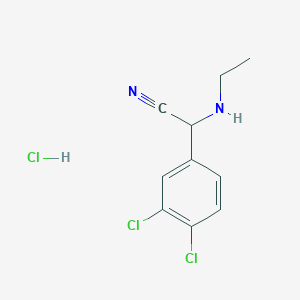
2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile hydrochloride
描述
2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile hydrochloride is a useful research compound. Its molecular formula is C10H11Cl3N2 and its molecular weight is 265.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a dichlorophenyl group, an ethylamino group, and a nitrile group, which contribute to its chemical properties and biological interactions.
- Molecular Formula : C10H11Cl3N2
- Molecular Weight : Approximately 251.5 g/mol
- Physical Form : Off-white crystalline solid
- Melting Point : 165-168°C
- Solubility : Stable in acidic and neutral solutions; susceptible to hydrolysis in alkaline conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities or bind to receptor sites, leading to various pharmacological effects. The compound's mechanism of action may involve:
- Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : Acting as a non-peptide agonist for uridine receptors, suggesting implications in neurochemical pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Studies have shown that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Neuroprotective Effects : A study evaluated the compound's neuroprotective effects in vitro. Results indicated a significant reduction in neuronal cell death when exposed to neurotoxic agents, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
- Anticancer Efficacy : In vitro assays conducted on various cancer cell lines (e.g., HT-29 colorectal cancer cells) showed that the compound exhibited cytotoxic effects with IC50 values indicating promising activity compared to established chemotherapeutics like doxorubicin .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(ethylamino)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2.ClH/c1-2-14-10(6-13)7-3-4-8(11)9(12)5-7;/h3-5,10,14H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQAFQYGSPRUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C#N)C1=CC(=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-28-3 | |
| Record name | Benzeneacetonitrile, 3,4-dichloro-α-(ethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















